![molecular formula C20H20FN3O2 B3014206 3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902922-44-5](/img/structure/B3014206.png)

3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

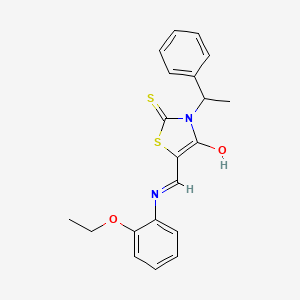

Beschreibung

Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . These compounds have shown promising activity where certain compounds emerged as potent PARP-1 inhibitors .

Synthesis Analysis

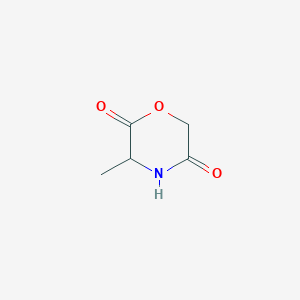

The synthesis of these compounds involves heating a mixture of certain reagents under reflux, then cooling and pouring into ice-water, filtering off, drying, and recrystallizing .

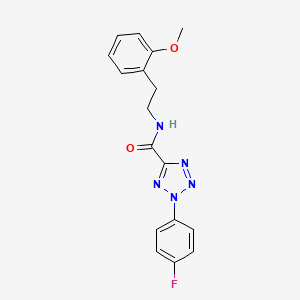

Molecular Structure Analysis

The presence of the pyrano[2,3-d]pyrimidine-2,4-dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle resulted in extra interactions with the enzyme and greatly enhanced the activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps .

Wissenschaftliche Forschungsanwendungen

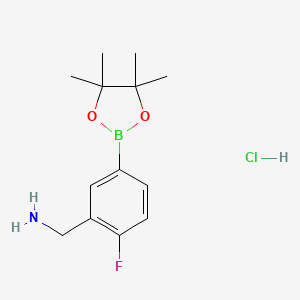

- CDK Inhibition : It has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which regulate cell cycle progression .

Antitubercular Activity

Considering the urgent need for new antitubercular agents, this compound’s properties are relevant:

Anti-HIV Potential

Uracil derivatives have diverse pharmacological activities, including anti-HIV properties:

- Molecular Docking Studies : Similar compounds have been explored as anti-HIV agents through molecular docking .

- Herbicide and Pesticide Development : Structurally related uracil derivatives have been used as herbicides and pesticides .

Molbank: 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Springer: Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agent Springer: Biological potential of indole derivatives

Wirkmechanismus

Mode of Action

The synthesis of this compound involves a pd-catalyzed carbonylation of 2-chloro-1-phenylethan-1-one, leading to a β-ketoacylpalladium key intermediate, and, at the same time, in situ formation of non-symmetrical urea deriving from cyclohexyl isocyanate and p-toluidine

Biochemical Pathways

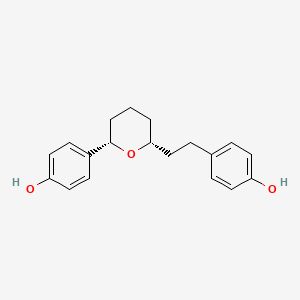

The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may potentially interact with pathways involving pyrimidine metabolism or signaling, but this is purely speculative and requires further investigation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-cyclohexyl-1-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c21-15-10-8-14(9-11-15)13-23-18-17(7-4-12-22-18)19(25)24(20(23)26)16-5-2-1-3-6-16/h4,7-12,16H,1-3,5-6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMGPPCVYZOCLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)

![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3014132.png)

![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)

![2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3014139.png)

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3014141.png)